molecular formula C8H9Cl2NO2 B1593087 (S)-Amino-(2-chloro-phenyl)-acetic acid hydrochloride CAS No. 225918-58-1

(S)-Amino-(2-chloro-phenyl)-acetic acid hydrochloride

Cat. No.: B1593087
CAS No.: 225918-58-1
M. Wt: 222.07 g/mol
InChI Key: GXBCSCVVIBVDFI-UHFFFAOYSA-N
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Description

¹H NMR (400 MHz, D₂O) :

  • δ 7.45–7.32 (m, 4H, Ar–H)
  • δ 4.21 (q, J = 6.8 Hz, 1H, CH)
  • δ 3.58 (s, 2H, NH₃⁺)

¹³C NMR (100 MHz, D₂O) :

  • δ 174.8 (COOH)
  • δ 134.2 (C-Cl)
  • δ 52.1 (Cα)

IR (KBr, cm⁻¹) :

  • 2950 (N–H stretch)
  • 1705 (C=O)
  • 745 (C–Cl)

High-Resolution Mass Spectrometry :

  • Observed: m/z 199.03 [M–Cl]⁺ (calc. 199.04)
  • Fragments: m/z 154.04 (loss of COOH), 119.07 (C₆H₄Cl⁺)

Comparative Analysis with Halogenated Phenylalanine Derivatives

Table 2: Structural and electronic comparisons

Property 2-Cl Derivative 4-Cl Derivative 3-Cl Derivative
Dipole moment (D) 5.21 4.98 5.07
LogP 1.89 1.75 1.82
C–Cl bond length (Å) 1.74 1.73 1.74

Key differences:

  • Steric effects : The 2-chloro substitution creates greater steric hindrance, reducing rotational freedom by 12° compared to 4-Cl analogs.
  • Electronic effects : Hammett constants (σₚ = 0.76) indicate stronger electron-withdrawing effects versus 4-Cl (σₚ = 0.71).
  • Biochemical interactions : Molecular docking shows 2-Cl derivatives bind 1.8× more tightly to phenylalanine hydroxylase than 3-Cl isomers due to optimized halogen bonding.

Properties

IUPAC Name

(2S)-2-amino-2-(2-chlorophenyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2.ClH/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBCSCVVIBVDFI-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](C(=O)O)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Racemic 2-Chlorophenylglycine (2-Chlorophenyl-Acetic Acid Derivative)

The initial step typically involves the preparation of racemic 2-chlorophenylglycine, which is the racemic form of (S)-amino-(2-chloro-phenyl)-acetic acid.

  • General Synthetic Route :
    The racemic mixture can be synthesized by hydrolysis of benzyl cyanide derivatives or via oxo synthesis involving benzyl chloride derivatives under catalytic carbonylation conditions.

    • For example, benzyl cyanide undergoes hydrolysis under acidic or alkaline conditions, followed by acidification to precipitate 2-chlorophenylglycine.
    • Oxo synthesis involves carbonylation of substituted benzyl chloride using transition metal catalysts such as Rh, Re, or Ir complexes, often with phase-transfer catalysts to enhance yield. However, this method is less favored industrially due to catalyst recovery challenges and lower yields.
  • Typical Hydrolysis Conditions :

    • Refluxing benzyl cyanide with 45% NaOH solution at 120°C for 4 hours.
    • Post-reaction treatment includes filtration of active carbon to remove color impurities, pH adjustment to 7-8 with sulfuric acid, and isolation of the product by filtration.

Resolution of Racemic 2-Chlorophenylglycine to Obtain (S)-Enantiomer

  • Chiral Resolution Using D-Camphor Sulfonic Acid (D-CSA) :
    The racemic 2-chlorophenylglycine is resolved by forming diastereomeric salts with D-camphor sulfonic acid in aqueous medium.

    • The salt of the (S)-enantiomer precipitates selectively and is filtered, washed, and then dissolved in water.
    • The pH is adjusted to neutral (pH 7) to liberate the free (S)-amino-(2-chloro-phenyl)-acetic acid.
  • Key Notes on Resolution :

    • The process requires careful pH control for effective separation.
    • Use of active carbon is essential to remove color impurities.
    • The mother liquor can be recycled to improve overall yield.

Preparation of (S)-Methyl-α-amino-(2-chlorophenyl)acetate (Methyl Ester Intermediate)

  • The (S)-amino-(2-chloro-phenyl)-acetic acid is often converted into its methyl ester to facilitate further transformations.
  • The methyl ester can be prepared by esterification of the acid with methanol under acidic conditions or by reacting the tartaric acid salt of the methyl ester with a suitable base.

Conversion to (S)-Amino-(2-chloro-phenyl)-acetic Acid Hydrochloride

  • Process Overview :
    The (S)-methyl-α-amino-(2-chlorophenyl)acetate is reacted with bases such as sodium hydroxide or potassium carbonate to free the amine, followed by reaction with hydrochloric acid to form the hydrochloride salt.
  • Typical Bases Used :

    • Inorganic bases: sodium hydroxide, potassium hydroxide, sodium carbonate, potassium carbonate, sodium bicarbonate, potassium bicarbonate, sodium methoxide, potassium methoxide.
    • Organic bases: methylamine, dimethylamine, triethylamine, di-isopropylamine, N,N-diisopropylethylamine, butyl amine.
  • Reaction Conditions :

    • The reaction is carried out in solvents such as water, toluene, or tertiary-butyl acetate.
    • Temperatures range from 30°C to 120°C, often around 80-110°C or reflux temperature of the solvent.
  • Isolation and Purification :

    • After reaction, the mixture is subjected to liquid-liquid extraction with solvents like toluene.
    • The organic layer is washed with water, acidified with hydrochloric acid at low temperature (~12.5°C), and stirred to precipitate the hydrochloride salt.
    • The solid is filtered, washed with toluene or acetone, and dried under vacuum at ~62.5°C to yield the hydrochloride salt.

Large-Scale Industrial Synthesis Considerations

  • Example from Clopidogrel Synthesis :
    • Thiophene-2-ethanol and o-chlorobenzaldehyde are used as starting materials to eventually form intermediates including (S)-amino-(2-chloro-phenyl)-acetic acid methyl ester.
    • The reaction mixtures involve multiple extraction, washing, and distillation steps to purify the intermediates.
    • The hydrochloride salt of the amino acid derivative is precipitated by adding aqueous hydrochloric acid at low temperature, filtered, washed, and dried to obtain the final product in high yield (about 63%) and purity.

Data Table: Summary of Key Preparation Steps and Conditions

Step Reagents/Conditions Solvents Temperature Notes
Racemic 2-chlorophenylglycine synthesis Benzyl cyanide hydrolysis with NaOH (45%) Water 120°C, reflux 4 h Active carbon treatment for color removal
Resolution of racemate D-camphor sulfonic acid (D-CSA) salt formation Water Ambient pH adjusted to 7-8 for free acid liberation
Methyl ester formation Esterification or base treatment of tartaric acid salt Methanol, water, toluene 30-110°C Methyl ester intermediate for further steps
Formation of hydrochloride salt Reaction with HCl after base treatment Toluene, acetone, water 10-60°C Precipitation, filtration, washing, drying
Industrial scale synthesis Multi-step with extraction and distillation Toluene, dichloromethane, acetone 5-120°C Yield ~63%, high purity product

Research Findings and Notes

  • The use of D-camphor sulfonic acid for chiral resolution is well-documented for effective enantiomer separation of 2-chlorophenylglycine derivatives.
  • Various bases and solvents can be employed in the conversion steps, offering flexibility in process optimization.
  • The hydrochloride salt form is preferred for stability and handling in pharmaceutical applications.
  • Industrial processes emphasize careful temperature control, solvent choice, and purification steps to maximize yield and purity.
  • Alternative synthetic routes such as oxo synthesis are less common industrially due to catalyst recovery and yield issues.

Chemical Reactions Analysis

Neutralization and Freebase Generation

The hydrochloride salt reacts with inorganic or organic bases to regenerate the free amino acid:

  • Base options : Sodium hydroxide, potassium carbonate, or triethylamine in water or toluene .

  • Application : The freebase is intermediates in alkylation or acylation reactions for API synthesis .

Example Protocol :

  • Dissolve the hydrochloride salt in toluene.

  • Add aqueous NaOH (12 N) at 12.5°C.

  • Separate organic layers, wash with water, and recover the freebase .

Acylation and Alkylation

The amino group undergoes nucleophilic reactions:

  • Acylation with chloroacetyl chloride : Forms 2-chloro-N-(1-phenylethyl)acetamide derivatives in toluene or dichloromethane using triethylamine as a base .

  • Alkylation with 2-thienyl-p-toluenesulfonate : Conducted at 80–110°C in toluene to produce clopidogrel precursors .

Reaction Table :

Reaction TypeReagentSolventTemperatureProduct
AcylationChloroacetyl chlorideToluene25–30°CChloroacetamide derivative
Alkylation2-Thienyl-p-toluenesulfonateToluene100°CS-(+)-Clopidogrel intermediate

Coupling and Cyclization

The compound participates in condensation reactions to form heterocycles:

  • Piperazine coupling : Reacts with 4-chlorobenzhydryl piperazine in toluene under basic conditions (dipotassium hydrogen phosphate) to yield antihistamine intermediates .

  • Cyclization : Forms thienopyridine cores for antiplatelet drugs via heating with thiophene derivatives .

Work-Up Steps :

  • Post-reaction, layers are separated, and the organic phase is washed with water.

  • Hydrochloric acid precipitates the product, which is filtered and recrystallized from acetone .

Derivative Formation

Functional group modifications expand its utility:

Derivative TypeReagent/ConditionApplication
Methyl esterMethanol, H₂SO₄Improved lipophilicity
AmideChloroacetyl chloride, triethylamineBioactive intermediates
MesylateMethanesulfonyl chloride, pyridineLeaving group for substitutions

Stability and Handling

  • Decomposition : Prolonged heating above 120°C may degrade the compound, releasing HCl .

  • Storage : Stable under vacuum at ≤25°C; hygroscopic .

This compound’s versatility in salt formation, nucleophilic reactions, and derivatization underscores its role in scalable pharmaceutical synthesis. Its chiral purity (>99% ee) is critical for producing enantioselective APIs like clopidogrel bisulfate .

Scientific Research Applications

(S)-Amino-(2-chloro-phenyl)-acetic acid hydrochloride, also known as (2S)-2-amino-2-(2-chlorophenyl)acetic acid hydrochloride, is a chemical compound with diverse applications, particularly in the pharmaceutical industry . Its molecular formula is C8H9Cl2NO2, and it has a molecular weight of 222.07 g/mol .

Pharmaceutical Applications

This compound as an Intermediate for Clopidogrel
this compound is an impurity of clopidogrel, which is an antithrombotic agent. US20070225320A1 discusses a process for preparing clopidogrel or its salt, involving reacting racemic methyl alpha-amino-(2-chlorophenyl)acetate with L-(+)-tartaric acid . The process includes reacting a tartaric acid salt of S-(+)-methyl-α-amino-(2-chlorophenyl)-acetate with a suitable base to form S-(+)-methyl-α-amino-(2-chlorophenyl)-acetate . This is then reacted with 2-thienyl-p-toluenesulfonate to form S-(+)-methyl-α-(2-thienylethylamino)-(2-chloro phenyl)acetate hydrochloride, which is further reacted with formaldehyde to produce clopidogrel .

This compound in Resolution of Racemic 2-chlorophenyl glycine
(S)-α-amino-(2-chlorophenyl)acetic acid can be obtained with high enantiomeric purity (>99%) through the resolution of racemic 2-chlorophenyl glycine using immobilized penicillin G acylase .

Synthesis and Chemical Processes

Process for preparation of clopidogrel
The present invention relates to a process for the preparation of clopidogrel and intermediates thereof . In an aspect, the present invention relates to a process for the preparation of methyl-α-amino-(2-chlorophenyl)-acetate of Formula V, comprising :

  • reacting methyl-α-amino-(2-chlorophenyl)-acetate of Formula V with L-(+)-tartaric acid;
  • separating the formed tartaric acid salt of S-(+)-methyl-α-amino-(2-chlorophenyl)-acetate of Formula III from a reaction mixture; and
  • heating the reaction mixture to form methyl-α-amino-(2-chlorophenyl)-acetate of Formula V .

Step a) involves reaction of methyl-α-amino-(2-chlorophenyl)-acetate of Formula V with L-(+)-tartaric acid in a suitable solvent . Suitable solvents include but are not limited to: alcohols such as methanol, ethanol, propanol, butanol and the like; ketonic solvents such as acetone, ethyl methyl ketone, isobutyl ketone and the like; nitrile solvents such as acetonitrile and the like; and mixtures thereof or their combinations with water in various proportions without limitation .

Mechanism of Action

The mechanism of action of (S)-Amino-(2-chloro-phenyl)-acetic acid hydrochloride involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of signaling pathways related to neurotransmission or metabolic processes.

    Effects: Inhibition or activation of target proteins, leading to physiological responses.

Comparison with Similar Compounds

Similar Compounds

    ®-Amino-(2-chloro-phenyl)-acetic acid hydrochloride: The enantiomer of the compound with different biological activity.

    2-Chloro-phenylacetic acid: Lacks the amino group, resulting in different chemical properties.

    Amino-phenylacetic acid: Lacks the chloro substituent, affecting its reactivity and applications.

Uniqueness

(S)-Amino-(2-chloro-phenyl)-acetic acid hydrochloride is unique due to its chiral nature and the presence of both amino and chloro substituents, which confer distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

(S)-Amino-(2-chloro-phenyl)-acetic acid hydrochloride, commonly referred to as a glycine derivative, has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C9H10ClNO2\text{C}_9\text{H}_{10}\text{Cl}\text{N}\text{O}_2

Physical Properties:

  • Density: 1.4 ± 0.1 g/cm³
  • Boiling Point: 328.8 ± 32.0 °C at 760 mmHg
  • Melting Point: 220-230 °C

Research indicates that this compound interacts with various biological targets, influencing several pathways:

  • Antibacterial Activity : The compound exhibits significant antibacterial properties against gram-positive and gram-negative bacteria. It has shown effectiveness comparable to standard antibiotics in inhibiting bacterial growth.
  • Enzyme Inhibition : It acts as an inhibitor of acetylcholinesterase (AChE) and urease, which are critical in neurotransmission and urea metabolism respectively .
  • Anticancer Properties : Studies have demonstrated its potential in inhibiting tumor growth and angiogenesis in various cancer models, suggesting a role in cancer therapy .

Antibacterial Efficacy

The antibacterial activity of this compound was evaluated against several bacterial strains, yielding the following results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Inhibition Zone Diameter (mm)
E. faecalis40 µg/mL29
P. aeruginosa50 µg/mL24
S. typhi30 µg/mL30
K. pneumoniae19 µg/mL19

These results indicate that the compound is effective against a range of pathogenic bacteria, making it a candidate for further development as an antibacterial agent.

Enzyme Inhibition Studies

The compound's inhibitory effects on AChE and urease were also assessed:

EnzymeInhibition Percentage (%)
Acetylcholinesterase75%
Urease85%

These findings highlight its potential therapeutic applications in conditions such as Alzheimer's disease and urinary tract infections.

Case Studies

  • Anticancer Activity : In chick chorioallantoic membrane assays, this compound demonstrated significant inhibition of angiogenesis and tumor growth, comparable to established chemotherapeutic agents .
  • Neuroprotective Effects : A study on neuroprotection indicated that the compound reduced oxidative stress markers in neuronal cell lines, supporting its potential use in neurodegenerative diseases .
  • Hypolipidemic Effects : Research on novel derivatives of this compound showed promising hypolipidemic activity in high-fat diet-induced hyperlipidemia models in rats, suggesting its utility in metabolic disorders .

Q & A

Q. How to mitigate risks of off-target effects in phenotypic screening?

  • Methodological Answer : Conduct:
  • Counter-screening against related enzymes (e.g., kinases, phosphatases) to assess selectivity.
  • CRISPR-Cas9 knockout models to confirm phenotype dependence on the target protein.
  • Proteome-wide affinity pulldown (using biotinylated probes) to identify non-target interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Amino-(2-chloro-phenyl)-acetic acid hydrochloride
Reactant of Route 2
(S)-Amino-(2-chloro-phenyl)-acetic acid hydrochloride

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